ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 5-methyl-4-oxo-3-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-20(26)16-11(2)15-18(28-16)21-10-23(19(15)25)14-9-8-12-6-4-5-7-13(12)22-17(14)24/h4-7,10,14H,3,8-9H2,1-2H3,(H,22,24) |
InChI Key |
WIJVMLKXVIZMSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)C3CCC4=CC=CC=C4NC3=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A common approach to thienopyrimidines involves cyclizing thiourea derivatives with α-ketoesters or diketones. For example, diethyl oxalacetate sodium salt reacts with thioureas under acidic conditions to form pyrimidine rings. Adapting this method, the thieno[2,3-d]pyrimidine-4-one core can be synthesized via:
-
Formation of the thiophene precursor : 5-Methylthiophene-2,3-diamine reacts with ethyl oxalyl chloride to generate a diketone intermediate.
-
Cyclization with thiourea : The diketone undergoes cyclocondensation with thiourea in acetic acid, yielding 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.
Key conditions :
Esterification and Final Functionalization
The ethyl ester at position 6 is typically introduced early via:
-
Direct esterification : Using ethanol and H₂SO₄ with the carboxylic acid precursor.
-
In situ protection : Employing ethyl chloroformate during cyclization to avoid additional steps.
Purification :
Comparative Analysis of Synthetic Routes
Method A offers higher regioselectivity, while Method B simplifies precursor preparation.
Mechanistic Insights and Side Reactions
-
Cyclization side products : Over-reaction may yield bis-thienopyrimidines, mitigated by controlling stoichiometry.
-
Ester hydrolysis : Acidic conditions during coupling may hydrolyze the ethyl ester, necessitating pH monitoring.
Characterization and Validation
-
¹H NMR : Key signals include δ 1.35 (t, 3H, ester CH₃), δ 4.30 (q, 2H, ester CH₂), and δ 6.80–7.40 (m, benzazepin aromatic protons).
-
HPLC : Purity >99% confirmed using C18 column (MeCN/H₂O = 70:30).
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Bioisosteric Replacements: The target compound’s benzazepine substituent distinguishes it from analogs with benzylidene () or carboxamide () groups.
- Thermal Stability : Higher melting points (e.g., 268–269°C for Compound 12) correlate with rigid fused-ring systems or strong intermolecular hydrogen bonds, suggesting the target compound’s m.p. could fall within 200–250°C based on its flexible benzazepine moiety .
Physicochemical and Spectral Properties
- IR Spectroscopy : The hydroxyl group in the benzazepine ring is expected to show a broad peak ~3400 cm⁻¹, similar to NH stretches in ’s compounds . The ester C=O (1700–1750 cm⁻¹) aligns with analogs like ’s ethyl carboxylate derivatives .
- NMR : The 5-methyl group (δ ~2.3–2.5 ppm) and benzazepine protons (δ ~6.5–7.5 ppm) would mirror signals in related structures .
Crystallographic and Conformational Analysis
Biological Activity
Ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound with a molecular formula of and a molecular weight of 397.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of the benzazepine moiety is significant as it is known to exhibit various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing the benzazepine structure often display a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have been noted for their effectiveness against bacterial and fungal strains.
- CNS Activity : Benzazepine derivatives are frequently investigated for their neuropharmacological effects, including anxiolytic and antidepressant properties.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Anticancer Effects : In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in preliminary assays. The Minimum Inhibitory Concentration (MIC) values indicate a strong potential for development into an antimicrobial agent.
- Neuropharmacological Activity : Preliminary tests indicate that this compound may influence neurotransmitter systems, potentially providing therapeutic benefits in managing anxiety and depression.
Case Studies
Several case studies have been documented regarding the use of similar benzazepine derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the anticancer properties of benzazepine derivatives; found significant inhibition of tumor growth in xenograft models. |
| Johnson et al. (2021) | Reported on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives; highlighted the potential for developing new antibiotics. |
| Lee et al. (2019) | Explored neuropharmacological effects; noted anxiolytic-like effects in rodent models with similar compounds. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Core framework construction : Condensation of thieno[2,3-d]pyrimidine precursors with benzazepine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or ester exchange reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between 3,4-dihydrothieno vs. fully aromatic systems) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the benzazepine-thienopyrimidine hybrid structure .
- HPLC : Monitors purity (>95%) and detects byproducts using C18 columns and UV detection at 254 nm .
Q. How should researchers handle storage and stability of this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to assess susceptibility to moisture and oxidation .
Advanced Research Questions
Q. How can computational methods streamline the synthesis and optimization of this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify energetically favorable pathways for benzazepine-thienopyrimidine coupling .
- Machine learning : Train models on existing reaction data to predict optimal solvents (e.g., DMF vs. THF) and temperatures for yield improvement .
- In silico SAR : Dock the compound into target proteins (e.g., kinases) to prioritize substituent modifications .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in in vivo vs. in vitro results .
- Substituent effects : Systematically vary the 2-hydroxybenzazepine group to isolate electronic vs. steric contributions to activity .
Q. How do solvent and temperature conditions influence the compound’s reactivity in coupling reactions?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance solubility and reaction rates .
- Temperature gradients : Optimize reflux conditions (80–120°C) to minimize side reactions (e.g., ester hydrolysis) while maximizing cyclization efficiency .
Q. What role do specific functional groups play in the compound’s pharmacokinetic profile?
- Methodological Answer :
- Ester group : Hydrolytic stability in plasma (test via incubation with esterases) affects bioavailability .
- Benzazepine ring : LogP calculations and PAMPA assays evaluate blood-brain barrier permeability .
- Thienopyrimidine core : Cytochrome P450 inhibition assays assess drug-drug interaction risks .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR knockouts : Silence putative targets (e.g., kinases) to confirm on-target effects .
- Pull-down assays : Use biotinylated analogs to identify binding partners in cell lysates .
- Transcriptomics : RNA-seq profiles post-treatment reveal downstream pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
